Physicochemical Properties and Synthetic Utility of 2-Ethyl-4-(thiophen-3-yl)butanoic Acid: A Comprehensive Technical Guide
Physicochemical Properties and Synthetic Utility of 2-Ethyl-4-(thiophen-3-yl)butanoic Acid: A Comprehensive Technical Guide
Executive Summary
2-Ethyl-4-(thiophen-3-yl)butanoic acid (CAS: 1344128-80-8) is a highly specialized aliphatic-heteroaromatic building block utilized in advanced medicinal chemistry and drug discovery [1]. Structurally, it combines a lipophilic thiophene ring with an
This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores the mechanistic rationale behind its structural features.
Molecular Architecture & Physicochemical Profiling
The utility of 2-Ethyl-4-(thiophen-3-yl)butanoic acid stems from the synergistic effects of its three primary structural domains:
-
The Carboxylic Acid Headgroup: Provides a highly polar, ionizable moiety capable of forming strong hydrogen bonds and coordinating with metal cations (e.g.,
in metalloenzymes). -
The
-Ethyl Branch: Introduces localized steric hindrance adjacent to the reactive carbonyl center. -
The Thiophen-3-yl Tail: Acts as a sulfur-containing heteroaromatic system that significantly increases the molecule's overall lipophilicity while altering its electrostatic potential compared to a standard phenyl ring.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound. These values dictate its solubility, membrane permeability, and pharmacokinetic potential.
| Property | Value | Mechanistic Implication |
| Chemical Formula | Balances lipophilic carbon content with polar oxygen/sulfur atoms. | |
| Molecular Weight | 198.28 g/mol | Low molecular weight (<500 Da) ensures excellent ligand efficiency [1]. |
| CAS Registry Number | 1344128-80-8 | Unique identifier for commercial procurement and spectral databases. |
| Predicted LogP | ~3.1 | Optimal lipophilicity for passive membrane diffusion without excessive hydrophobic trapping. |
| Predicted pKa | ~4.8 | Predominantly ionized at physiological pH (7.4), restricting passive blood-brain barrier (BBB) crossing but ideal for peripheral targets. |
| Topological Polar Surface Area | 65.5 Ų | Falls well within the Lipinski rule limits (<140 Ų), ensuring good oral bioavailability. |
| Rotatable Bonds | 5 | Provides sufficient conformational flexibility to adapt to dynamic receptor binding pockets. |
Medicinal Chemistry Relevance: Bioisosterism & Metabolic Shielding
The design of 2-Ethyl-4-(thiophen-3-yl)butanoic acid is not arbitrary; it leverages two fundamental principles of modern drug design: Bioisosterism and Metabolic Shielding .
The Thiophene Bioisostere
In medicinal chemistry, the thiophene ring is a classic bioisostere for the benzene ring [2]. While structurally similar, the sulfur atom in thiophene alters the electron density and dipole moment of the ring. This substitution often leads to:
-
Enhanced Target Affinity: The electron-rich nature of thiophene can participate in stronger
stacking or cation- interactions within hydrophobic binding pockets. -
Altered Toxicity Profiles: Thiophene avoids specific Cytochrome P450 (CYP450) mediated epoxidations that commonly plague phenyl rings, thereby reducing the formation of reactive, toxic metabolites [2].
-Carbon Steric Shielding
Straight-chain aliphatic carboxylic acids are rapidly degraded in vivo via
Caption: Mechanistic rationale for the structural features of 2-Ethyl-4-(thiophen-3-yl)butanoic acid.
Retrosynthetic Analysis & Synthetic Methodology
The most robust and scalable method for synthesizing 2-Ethyl-4-(thiophen-3-yl)butanoic acid is via a modified Malonic Ester Synthesis [3]. This approach guarantees high regioselectivity and allows for precise control over the
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Ethyl-4-(thiophen-3-yl)butanoic acid via malonic ester synthesis.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Analytical checkpoints (TLC/LC-MS) are embedded to ensure causality and reaction completion before proceeding to the next stage.
Step 1: Irreversible Enolate Formation
-
Procedure: Charge a flame-dried, argon-purged flask with anhydrous Dimethylformamide (DMF) and Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv). Cool the suspension to 0°C. Dropwise, add diethyl ethylmalonate (1.0 equiv).
-
Causality Check: Why NaH instead of Sodium Ethoxide (NaOEt)? NaH is a strong, non-nucleophilic base. Its reaction with the malonate produces hydrogen gas (
), which bubbles out of the solution. This makes the deprotonation strictly irreversible, driving the enolate formation to 100% completion and preventing unwanted transesterification side-reactions [3]. -
Validation: Stir for 30 minutes at room temperature until gas evolution ceases, yielding a clear, pale-yellow solution of the sodio-enolate.
Step 2:
-
Procedure: Cool the enolate solution back to 0°C. Slowly add 2-(thiophen-3-yl)ethyl bromide (1.05 equiv) dissolved in a minimal amount of anhydrous DMF. Heat the reaction mixture to 60°C for 4-6 hours.
-
Validation: Monitor the disappearance of the bromide via TLC (Hexanes/EtOAc 9:1). The polar aprotic nature of DMF leaves the enolate highly reactive (unsolvated), ensuring rapid
displacement of the bromide.
Step 3: Saponification
-
Procedure: Quench the reaction with water and extract the alkylated diester into ethyl acetate. Concentrate the organic layer, then redissolve the crude intermediate in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Reflux for 3 hours.
-
Causality Check: The strong basic conditions and heat are required to fully hydrolyze both sterically hindered ester groups into their corresponding sodium carboxylate salts.
-
Validation: Acidify the aqueous layer with 3M HCl to pH ~1. The intermediate diacid will precipitate or can be extracted into dichloromethane (DCM).
Step 4: Thermal Decarboxylation
-
Procedure: Transfer the isolated diacid to a round-bottom flask equipped with a reflux condenser. Heat the neat solid (or use a high-boiling solvent like diphenyl ether) to 150°C–180°C.
-
Causality Check: Why such high heat? Decarboxylation of a
-diacid proceeds via a concerted, six-membered cyclic transition state. This pericyclic rearrangement requires significant thermal activation energy to break the C-C bond and expel gas. -
Validation: Maintain heat until bubbling (
evolution) completely stops. Cool to room temperature and purify the resulting crude 2-Ethyl-4-(thiophen-3-yl)butanoic acid via silica gel chromatography or vacuum distillation.
Analytical Characterization Standards
To confirm the structural integrity and purity of the synthesized compound, the following analytical signatures must be validated:
-
H NMR (400 MHz,
):-
Thiophene Protons: Multiplets observed between
6.90 – 7.30 ppm (3H), confirming the intact heteroaromatic ring. -
-Methine Proton: A distinct multiplet around
2.35 – 2.50 ppm (1H), confirming the successful branching at the carbon adjacent to the carboxylic acid. -
Ethyl Terminal Methyl: A clean triplet at
0.95 ppm (3H, Hz), validating the presence of the ethyl chain.
-
-
LC-MS (ESI-): High-resolution mass spectrometry operating in negative electrospray ionization mode will yield a prominent
pseudo-molecular ion peak at m/z 197.1 , corresponding to the deprotonated carboxylic acid.
